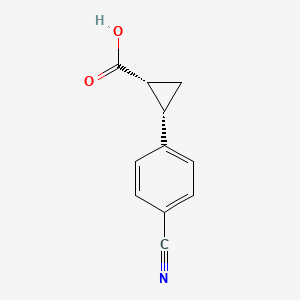![molecular formula C12H14N2 B12822776 2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B12822776.png)
2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of a benzimidazole ring in the structure imparts unique properties to the compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole can be achieved through various synthetic routes. One common method involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzimidazole ring.
For example, the reaction of o-phenylenediamine with 3-methylbut-2-enal in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid can yield this compound. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (chlorine, bromine) or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-ylmethanol derivatives. Substitution reactions can lead to a variety of substituted benzimidazole compounds with different functional groups.
Applications De Recherche Scientifique
2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Methylbut-2-en-1-yl)-1H-indole: Similar structure with an indole ring instead of a benzimidazole ring.
2-(3-Methylbut-2-en-1-yl)-1H-imidazole: Similar structure with an imidazole ring instead of a benzimidazole ring.
2-(3-Methylbut-2-en-1-yl)-1H-benzimidazole: Similar structure with a different substitution pattern on the benzimidazole ring.
Uniqueness
2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole is unique due to the presence of both the benzimidazole ring and the 3-methylbut-2-en-1-yl substituent. This combination imparts specific chemical and biological properties that may not be present in similar compounds. The benzimidazole ring provides a versatile scaffold for chemical modifications, while the 3-methylbut-2-en-1-yl group can influence the compound’s lipophilicity and biological activity.
Propriétés
Formule moléculaire |
C12H14N2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
2-(3-methylbut-2-enyl)-1H-benzimidazole |
InChI |
InChI=1S/C12H14N2/c1-9(2)7-8-12-13-10-5-3-4-6-11(10)14-12/h3-7H,8H2,1-2H3,(H,13,14) |
Clé InChI |
OYZRQJHWHKBVNQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=NC2=CC=CC=C2N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




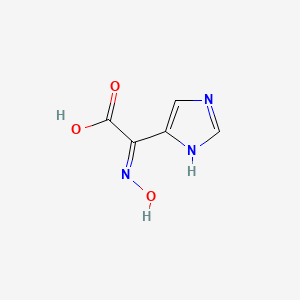
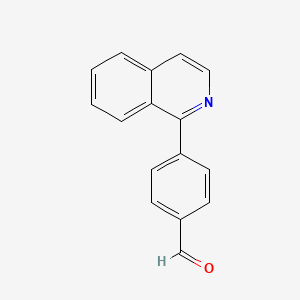
![5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B12822726.png)

methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B12822738.png)
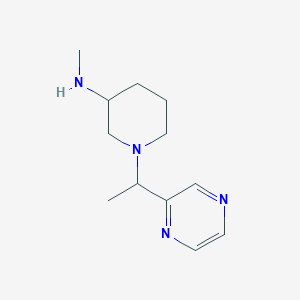
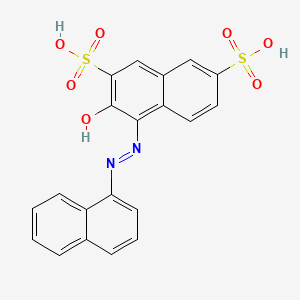
![(2S)-7-[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B12822756.png)
![(2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl) sulfate;tetrabutylazanium](/img/structure/B12822757.png)

